
4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE
Overview
Description
4-Bromo-N-(diphenylmethylene)benzenamine is an organic compound with the molecular formula C19H14BrN. It is also known by its IUPAC name, N-(4-bromophenyl)-1,1-diphenylmethanimine. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a diphenylmethylene group through an imine linkage. It is a solid at room temperature and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(diphenylmethylene)benzenamine typically involves the condensation reaction between 4-bromoaniline and benzophenone. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or acetic anhydride to facilitate the formation of the imine linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(diphenylmethylene)benzenamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-bromo-N-(diphenylmethyl)benzenamine.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-bromo-N-(diphenylmethylene)benzenamine is in the development of pharmaceutical compounds. Its structure allows it to act as a precursor or intermediate in the synthesis of biologically active molecules.
- Cross-Coupling Reactions : This compound is often utilized in palladium-catalyzed cross-coupling reactions, which are vital for constructing complex organic molecules. For instance, it has been employed in the synthesis of nitrogen-centered radicals that can functionalize sp² systems, enhancing the diversity of drug candidates .
- Drug Development : The compound's bromine atom facilitates various substitution reactions, making it valuable in creating drugs with specific pharmacological properties. For example, derivatives of this compound have been explored for their potential as inhibitors in cancer therapies .
Material Science
This compound can also be integrated into materials science, particularly in the creation of advanced polymers and nanocomposites.
- Polymer Synthesis : The compound serves as a monomer or additive in polymerization processes, contributing to the development of materials with tailored properties such as enhanced thermal stability and mechanical strength .
- Nanoparticle Catalysis : Recent studies have highlighted its role in catalyzing reactions involving nanoparticles, particularly in reducing nitro-containing compounds. The compound's ability to form stable complexes with metal nanoparticles enhances reaction rates and selectivity .
Case Study 1: Synthesis of Biologically Active Compounds
A recent study demonstrated the effectiveness of this compound in synthesizing a series of aniline derivatives through palladium-catalyzed reactions. These derivatives exhibited promising activity against various cancer cell lines, showcasing the compound's utility in drug discovery .
Case Study 2: Environmental Applications
Research has indicated that this compound can be used to develop catalysts for environmental remediation processes, particularly in the degradation of hazardous organic pollutants. Its efficiency in facilitating chemical transformations under mild conditions makes it suitable for green chemistry applications .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(diphenylmethylene)benzenamine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(diphenylmethylene)benzenamine
- 4-Fluoro-N-(diphenylmethylene)benzenamine
- 4-Iodo-N-(diphenylmethylene)benzenamine
Uniqueness
4-Bromo-N-(diphenylmethylene)benzenamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .
Biological Activity
4-Bromo-N-(diphenylmethylene)benzenamine, also known as N-(4-bromophenyl)-1,1-diphenylmethanimine, is an organic compound with the molecular formula C19H14BrN. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. Its structure features a bromine atom attached to a benzene ring, linked to a diphenylmethylene group via an imine bond, which influences its reactivity and biological interactions.
The compound is synthesized through a condensation reaction between 4-bromoaniline and benzophenone, typically using dehydrating agents like phosphorus oxychloride or acetic anhydride under reflux conditions. This synthesis can be scaled for industrial production, optimizing for yield and purity through advanced techniques such as chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may inhibit or activate specific enzymes or receptors, influencing biochemical pathways relevant to its applications in medicine and pharmacology .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in the context of inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Analgesic Effects : Preliminary studies suggest that derivatives of this compound may act on opioid receptors, potentially leading to pain relief without the severe side effects associated with traditional opioids .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Chloro-N-(diphenylmethylene)benzenamine | Chlorine atom instead of bromine | Moderate antimicrobial activity |
4-Fluoro-N-(diphenylmethylene)benzenamine | Fluorine atom affecting electron density | Lower anticancer efficacy |
4-Iodo-N-(diphenylmethylene)benzenamine | Iodine atom providing different reactivity | Potentially higher cytotoxicity |
The presence of the bromine atom in this compound enhances its reactivity compared to its chloro and fluoro analogs, which may contribute to its unique biological activities.
Case Studies
- Anticancer Activity : A study investigating the structure-activity relationship (SAR) of various derivatives found that modifications to the imine linkage significantly affected cytotoxicity against breast cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Opioid Receptor Interaction : Research into novel opioid receptor agonists revealed that compounds related to this compound could modulate pain pathways effectively while minimizing adverse effects associated with traditional opioids .
Properties
IUPAC Name |
N-(4-bromophenyl)-1,1-diphenylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXSMIWPAKJPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451919 | |
Record name | N-Diphenylmethylene-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53847-33-9 | |
Record name | N-Diphenylmethylene-4-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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